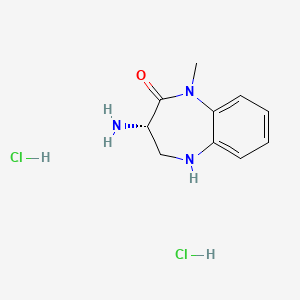
(3S)-3-amino-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-氨基-1-甲基-2,3,4,5-四氢-1H-1,5-苯并二氮杂卓-2-酮二盐酸盐是一种属于苯并二氮杂卓类别的化合物。苯并二氮杂卓以其精神活性著称,常用于治疗焦虑、失眠和其他疾病。
准备方法
合成路线和反应条件
(3S)-3-氨基-1-甲基-2,3,4,5-四氢-1H-1,5-苯并二氮杂卓-2-酮二盐酸盐的合成通常涉及以下步骤:
苯并二氮杂卓核的形成: 第一步涉及将适当的前体环化以形成苯并二氮杂卓核。这可以通过在酸性或碱性条件下将邻二胺与合适的羰基化合物反应来实现。
氨基的引入: 3位的氨基通过亲核取代反应引入。此步骤通常需要使用保护基以确保选择性功能化。
甲基化: 1位的甲基使用甲基化试剂(如甲基碘化物或二甲基硫酸盐)引入。
二盐酸盐的形成: 最后一步涉及用盐酸处理游离碱,将其转化为其二盐酸盐。
工业生产方法
该化合物的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器、自动化合成和纯化技术,以确保高产率和纯度。
化学反应分析
反应类型
(3S)-3-氨基-1-甲基-2,3,4,5-四氢-1H-1,5-苯并二氮杂卓-2-酮二盐酸盐会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的N-氧化物或其他氧化衍生物。
还原: 还原反应可以将该化合物转化为其还原形式,通常涉及使用还原剂(如氢化铝锂)。
取代: 亲核和亲电取代反应可以在苯并二氮杂卓环的不同位置引入各种官能团。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢、间氯过氧苯甲酸和高锰酸钾。
还原: 还原剂如氢化铝锂、硼氢化钠和催化氢化经常被使用。
取代: 烷基卤化物、酰氯和磺酰氯等试剂在有利于选择性取代的条件下使用。
主要产物
科学研究应用
化学
在化学领域,(3S)-3-氨基-1-甲基-2,3,4,5-四氢-1H-1,5-苯并二氮杂卓-2-酮二盐酸盐用作合成更复杂分子的构建块。其独特的结构允许探索新的化学反应并开发新型化合物。
生物学
在生物学研究中,该化合物用于研究苯并二氮杂卓对各种生物系统的影响。它用作模型化合物,以了解苯并二氮杂卓与受体和酶的相互作用。
医学
在医学上,该化合物在治疗焦虑、失眠和其他神经系统疾病方面具有潜在的应用。其独特的性质使其成为开发新型治疗剂的候选药物。
工业
在工业领域,该化合物用于合成药物和其他精细化学品。其多功能性和反应性使其在各种工业过程中具有价值。
作用机制
(3S)-3-氨基-1-甲基-2,3,4,5-四氢-1H-1,5-苯并二氮杂卓-2-酮二盐酸盐的作用机制涉及其与大脑中的γ-氨基丁酸(GABA)受体的相互作用。通过与这些受体结合,该化合物增强了GABA的抑制效应,从而产生镇静、抗焦虑和肌肉松弛作用。分子靶点包括GABA-A受体亚基,所涉及的途径主要与神经递质释放的调节有关。
相似化合物的比较
类似化合物
地西泮: 另一种具有类似抗焦虑和镇静作用的苯并二氮杂卓。
劳拉西泮: 以治疗焦虑和失眠而闻名。
氯硝西泮: 主要用于其抗惊厥特性。
独特性
(3S)-3-氨基-1-甲基-2,3,4,5-四氢-1H-1,5-苯并二氮杂卓-2-酮二盐酸盐由于其特定的立体化学和官能团而独一无二,这些特性赋予了其独特的药理特性。其选择性地与某些GABA受体亚基相互作用的能力使其与其他苯并二氮杂卓区分开来,使其成为研究和治疗应用中的宝贵化合物。
属性
分子式 |
C10H15Cl2N3O |
|---|---|
分子量 |
264.15 g/mol |
IUPAC 名称 |
(3S)-3-amino-5-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one;dihydrochloride |
InChI |
InChI=1S/C10H13N3O.2ClH/c1-13-9-5-3-2-4-8(9)12-6-7(11)10(13)14;;/h2-5,7,12H,6,11H2,1H3;2*1H/t7-;;/m0../s1 |
InChI 键 |
PKJNSOWETVOCNR-KLXURFKVSA-N |
手性 SMILES |
CN1C2=CC=CC=C2NC[C@@H](C1=O)N.Cl.Cl |
规范 SMILES |
CN1C2=CC=CC=C2NCC(C1=O)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Chloro-8-iodo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B11753944.png)
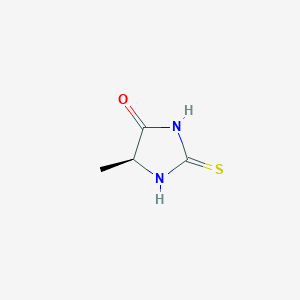
![1-(2-fluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11753950.png)
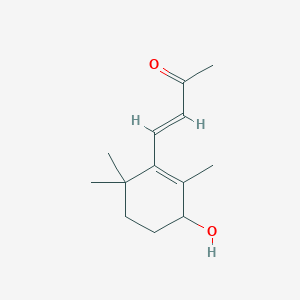
![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-1,2,3-triazole-4-carbonitrile](/img/structure/B11753977.png)
![3-Amino-5-fluoro-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride](/img/structure/B11753982.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11753985.png)
![8-hydroxy-3,4-dihydrobenzo[b]thiepin-5(2H)-one](/img/structure/B11753988.png)
![(1R,3R,4S,6S)-4-tert-Butoxycarbonylamino-4,7,7-trimethyl-bicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B11753989.png)
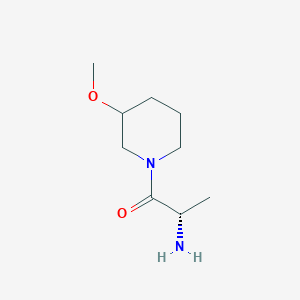
![(1S,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl (3S)-1,2-dithiolane-3-carboxylate](/img/structure/B11754002.png)
![2-(6-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-ylidene)malononitrile](/img/structure/B11754003.png)
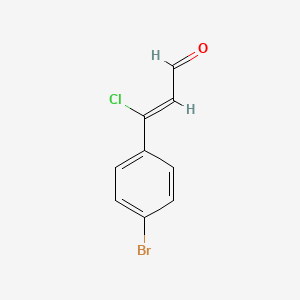
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11754022.png)
